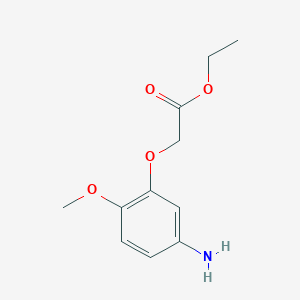
2-(3-Bromophenoxy)-N-isopropylacetamide
Vue d'ensemble
Description
2-(3-Bromophenoxy)-N-isopropylacetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromophenoxy)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis
Research indicates that phenoxy ring-substituted isopropyl phenylcyanoacrylates, closely related to 2-(3-Bromophenoxy)-N-isopropylacetamide, have been synthesized and copolymerized with styrene. These acrylates show potential in the development of novel polymers with specific characteristics, such as different thermal decomposition patterns and specific structural properties (Whelpley et al., 2022).
Electrocatalysis and Sensor Development
A study on a ferrocene-derivative compound synthesized with a similar structure demonstrated its application in constructing modified-graphene paste electrodes. These electrodes show potential for the electro-oxidation of various compounds, indicating that similar bromophenoxy compounds could be used in sensor development and electrocatalysis applications (Tajik et al., 2014).
Antimicrobial Applications
In the field of antimicrobial research, derivatives of bromophenoxy compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This suggests that 2-(3-Bromophenoxy)-N-isopropylacetamide could potentially be modified for similar antimicrobial applications (Fuloria et al., 2014).
Interaction with Cytochrome P-450
Research into similar compounds, such as 2-allyl-2-isopropylacetamide, has shown interactions with cytochrome P-450 in liver microsomes. This suggests potential research applications in studying drug interactions and metabolic pathways (Sweeney & Rothwell, 1973).
Glutathione-Linked Metabolism
Studies have also explored the glutathione-linked metabolism of related compounds, indicating a potential area of research for 2-(3-Bromophenoxy)-N-isopropylacetamide in understanding its metabolic pathways and interactions (Edwards et al., 1978).
Catalytic Site Probing
The use of similar compounds as catalytic site-specific probes for cytochrome P-450 suggests another potential application area. Investigating how 2-(3-Bromophenoxy)-N-isopropylacetamide interacts with enzymes could provide insights into enzyme mechanisms and drug development (Smith, 1981).
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)7-15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWIBILDRGLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(propan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



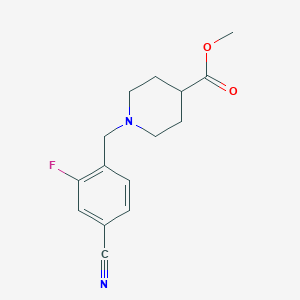
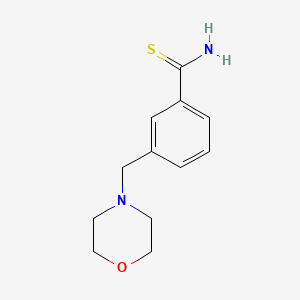
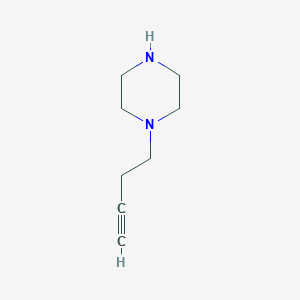
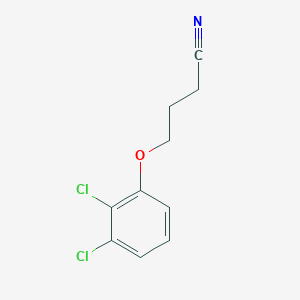
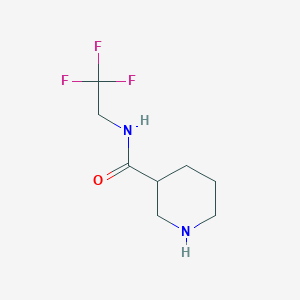
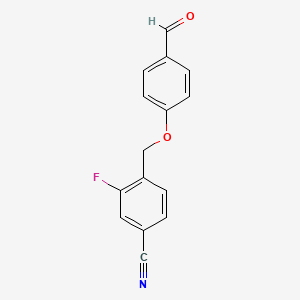

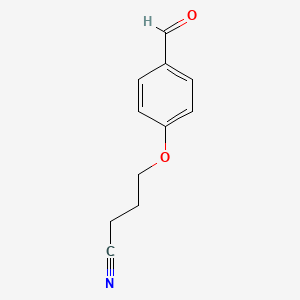



![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)
